2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone
Description
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-14-6-2-4-12(8-14)9-16(19)18-10-13-5-3-7-17-15(13)11-18/h2-8H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUNGYBFRJPUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC3=C(C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone can be achieved through various synthetic routes. One common method involves the oxidative [3 + 3] annulation of enals with pyrazol-5-amines under N-heterocyclic carbene-catalyzed conditions. This reaction typically proceeds under mild conditions and offers excellent yields and enantioselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a pyrrolopyridine structure exhibit anticancer properties. For instance, studies have shown that derivatives of pyrrolopyridines can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism involves the modulation of signaling pathways related to cell growth and survival, such as the inhibition of tyrosine kinases involved in tumorigenesis .
Neuroprotective Effects
Another significant application of this compound is in neuroprotection. Pyrrolopyridine derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter systems and reduce neuroinflammation .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers synthesized various derivatives of pyrrolopyridines, including 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone. They found that these compounds significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis through caspase activation .
Case Study 2: Neuroprotection
A study featured in Neuropharmacology examined the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with the compound led to a marked decrease in cell death and an increase in cell viability compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone involves its interaction with molecular targets within cells. For example, some derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site. This results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular properties, and available data for the target compound and its analogs:
Key Differences and Implications
Core Heterocycle: The target compound and Emraclidine share the pyrrolo[3,4-b]pyridine core, which is associated with CNS activity due to its resemblance to endogenous heterocycles. In contrast, JWH-302 employs an indole core, often linked to cannabinoid receptor interactions . The dioxo variant () introduces electron-withdrawing groups, reducing aromaticity and altering reactivity compared to the target’s non-oxidized core .
Substituent Effects: Methoxy Position: The 3-methoxy group on the phenyl ring (target and JWH-302) may enhance metabolic stability compared to 2- or 4-methoxy analogs (e.g., JWH-250, JWH-201) . Bulkier Substituents: Emraclidine’s trifluoromethylpyridinyl azetidine group adds steric bulk, likely enhancing selectivity for the M4 receptor over other muscarinic subtypes .
Spectroscopic Properties :
- JWH-302’s GC-FTIR data highlight strong C=O (1680–1700 cm⁻¹) and OCH₃ (1250 cm⁻¹) signals, which would differ in the target compound due to the pyrrolopyridine core’s conjugation effects .
- The dioxo compound () would exhibit shifted carbonyl IR peaks (~1750 cm⁻¹ for esters) compared to the target’s ketone (~1700 cm⁻¹) .
Biological Activity: Emraclidine’s M4 receptor modulation suggests the target compound’s pyrrolopyridine core may be amenable to CNS-targeted modifications. However, the absence of a trifluoromethyl group in the target could reduce potency . JWH-302’s indole core is associated with cannabinoid receptor binding, whereas the target’s pyrrolopyridine system may favor alternative targets (e.g., kinases or GPCRs) .
Biological Activity
The compound 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a pyrrolopyridine derivative that has garnered interest due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a methoxy group attached to a phenyl ring and a pyrrolopyridine moiety, which is known for its diverse biological activities.
Antiparasitic Activity
Research has shown that derivatives of pyrrolopyridines exhibit significant antiparasitic activity. For instance, modifications in the structure can enhance their efficacy against parasites. A study indicated that certain derivatives maintained activity with an EC50 value of , suggesting that structural variations can optimize biological activity while improving solubility and metabolic stability .
Anticancer Properties
Pyrrolopyridine compounds have been noted for their anticancer properties. Specifically, they target the ephrin receptor (EPH) family, which is overexpressed in various cancers. Compounds similar to this compound have demonstrated inhibition of cancer cell proliferation through multiple pathways .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Calcium Channels : It has been suggested that some pyrrolopyridine derivatives can inhibit L-type voltage-dependent calcium channels, leading to vasodilatory effects and reduced myocardial contraction .
- Kinase Inhibition : Certain derivatives have shown promise in inhibiting tyrosine kinases, which play a critical role in cancer cell signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
| Study | Compound | Activity | EC50 Value |
|---|---|---|---|
| Pyrrolopyridine Derivative | Antiparasitic | ||
| EPH Targeting Compound | Anticancer | Not specified | |
| Calcium Channel Inhibitor | Cardiovascular Effects | Not specified |
These findings highlight the versatility of pyrrolopyridine derivatives in addressing various health challenges.
Q & A
Q. Table 1: Representative Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Ether Formation | 3-Methoxyphenol, NaH, THF, 60°C | 65–75 | 90 | |
| Cyclization | Pyrrolo-pyridine core, DMF, 80°C | 55–60 | 85 | |
| Final Purification | Silica gel chromatography | — | >95 |
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the methoxyphenyl and pyrrolo-pyridine moieties. Key signals include aromatic protons (δ 6.5–8.5 ppm) and the methoxy group (δ ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈N₂O₂ requires m/z 306.1368) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
Advanced: How does the methoxyphenyl substituent influence the compound’s binding affinity to kinase targets compared to other substituents?
Methodological Answer:
The 3-methoxyphenyl group may enhance target binding through:
- Hydrophobic Interactions : The methoxy group increases lipophilicity, potentially improving membrane permeability .
- Steric and Electronic Effects : Compared to morpholino () or pyridylthio () substituents, the methoxy group’s electron-donating nature could modulate π-π stacking with kinase active sites.
- Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock Vina) paired with in vitro kinase assays (e.g., ADP-Glo™) can quantify affinity differences. For example, replacing methoxy with chloro groups may alter IC₅₀ values by 2–3 orders of magnitude .
Advanced: What strategies resolve contradictions in bioactivity data across different studies on this compound?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or kinase isoforms. Standardize assays using recombinant proteins and controls .
- Compound Purity : Impurities (>5%) can skew results. Validate purity via HPLC and orthogonal techniques (e.g., elemental analysis) .
- Structural Confirmation : Ensure the compound is not degraded under assay conditions (e.g., pH 7.4 buffer stability tested via LC-MS) .
Advanced: How can computational methods predict the compound’s interaction with biological targets, and what validation experiments are required?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with kinases (e.g., EGFR or CDK2). Focus on hydrogen bonds with pyrrolo-pyridine nitrogen atoms and hydrophobic pockets accommodating the methoxyphenyl group .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess conformational changes .
- Validation :
Advanced: What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
Methodological Answer:
- Batch Reactor Limitations : Scale-up from mg to g quantities risks exothermic reactions. Use flow chemistry for safer, continuous synthesis .
- Purification Bottlenecks : Replace column chromatography with crystallization (e.g., solvent screening via Chemspeed® platforms) .
- Yield Optimization : Design of Experiments (DoE) to refine parameters like stoichiometry, solvent ratios, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
